molecular formula C6H6BrN3O4 B187551 (4-Brom-5-methyl-3-nitro-1H-pyrazol-1-yl)essigsäure CAS No. 345637-67-4

(4-Brom-5-methyl-3-nitro-1H-pyrazol-1-yl)essigsäure

Katalognummer: B187551
CAS-Nummer: 345637-67-4
Molekulargewicht: 264.03 g/mol
InChI-Schlüssel: JUGOZTZNWGFYHL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is a chemical compound with the molecular formula C6H6BrN3O4 It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid has shown promising pharmacological properties, particularly in anti-inflammatory contexts. It has been studied for its ability to inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes.

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant COX inhibitory activity. For instance, it has been reported to have IC50 values ranging from 0.02 to 0.04 µM, indicating a potent anti-inflammatory effect comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).

Enzyme Inhibition Studies

The compound's mechanism of action involves interaction with specific enzymes involved in inflammation and pain pathways. The nitro group can participate in redox reactions while the pyrazole ring may interact with proteins and enzymes, leading to inhibition.

Case Study: COX Inhibition

In a comparative study assessing various pyrazole derivatives, (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid was evaluated for its COX inhibitory properties. The results indicated effective inhibition along with a favorable safety profile in histopathological assessments of treated rats.

Toxicological Assessment

An acute oral toxicity study revealed that the compound exhibited an LD50 greater than 2000 mg/kg in mice, indicating a relatively low toxicity profile compared to many other anti-inflammatory agents.

Industrial Applications

Beyond its medicinal applications, (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid may also find use in the production of agrochemicals and other industrial chemicals. Its unique chemical properties make it a valuable building block for synthesizing more complex molecules.

Table 2: Comparison with Similar Compounds

Compound TypeActivityRemarks
Imidazole DerivativesAntimicrobialBroad spectrum
Indole DerivativesAnticancerDiverse applications
Pyrazole DerivativesAnti-inflammatorySpecific inhibition of COX

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid typically involves the formation of the pyrazole ring followed by functionalization with bromine, methyl, and nitro groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes can be used to form pyrazoles . The reaction conditions often include mild temperatures and the use of solvents like dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production methods for (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to increase yield and purity while reducing costs and environmental impact.

Analyse Chemischer Reaktionen

Types of Reactions

(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and DMSO are frequently used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield (4-bromo-5-methyl-3-amino-1H-pyrazol-1-yl)acetic acid.

Wirkmechanismus

The mechanism of action of (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is unique due to the combination of its functional groups, which provide a distinct set of chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.

Biologische Aktivität

Overview

(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is a pyrazole derivative with significant implications in medicinal chemistry due to its diverse biological activities. The compound, characterized by the presence of bromine, methyl, and nitro functional groups, exhibits promising pharmacological properties, particularly in anti-inflammatory and enzyme inhibition contexts.

The molecular formula of (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid is C₆H₆BrN₃O₄, with a molecular weight of approximately 264.04 g/mol. Its structure includes a five-membered pyrazole ring, which is crucial for its biological activity.

PropertyValue
IUPAC Name2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetic acid
Molecular FormulaC₆H₆BrN₃O₄
Molecular Weight264.04 g/mol
InChI KeyJUGOZTZNWGFYHL-UHFFFAOYSA-N

Synthesis

The synthesis of this compound typically involves the formation of the pyrazole ring followed by functionalization. Common methods include silver-mediated cycloaddition and various substitution reactions to introduce the bromine, methyl, and nitro groups .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory potential of (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid. It has been shown to inhibit cyclooxygenase enzymes (COX), which are key mediators in inflammatory processes:

  • IC50 Values : The compound exhibited significant COX-2 inhibitory activity with IC50 values ranging from 0.02 to 0.04 µM in various assays . This suggests a potent anti-inflammatory effect comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).

Enzyme Inhibition

The mechanism of action involves the interaction of the compound with specific molecular targets, particularly enzymes involved in inflammation and pain pathways. The nitro group can participate in redox reactions while the pyrazole ring may interact with proteins and enzymes, leading to inhibition .

Study on COX Inhibition

In a comparative study assessing various pyrazole derivatives, (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid was evaluated for its COX inhibitory properties. The results indicated that it not only inhibited COX enzymes effectively but also displayed a favorable safety profile in histopathological assessments of treated rats .

Toxicological Assessment

An acute oral toxicity study revealed that the compound exhibited an LD50 greater than 2000 mg/kg in mice, indicating a relatively low toxicity profile compared to many other anti-inflammatory agents .

Comparison with Similar Compounds

When compared with other nitrogenous heterocycles such as imidazole and indole derivatives, (4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid stands out due to its unique combination of functional groups that enhance its reactivity and biological activity:

Compound TypeActivityRemarks
Imidazole DerivativesAntimicrobialBroad spectrum
Indole DerivativesAnticancerDiverse applications
Pyrazole DerivativesAnti-inflammatorySpecific inhibition of COX

Eigenschaften

IUPAC Name

2-(4-bromo-5-methyl-3-nitropyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O4/c1-3-5(7)6(10(13)14)8-9(3)2-4(11)12/h2H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGOZTZNWGFYHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC(=O)O)[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50361198
Record name (4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

345637-67-4
Record name (4-Bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50361198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
Reactant of Route 2
Reactant of Route 2
(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
Reactant of Route 3
Reactant of Route 3
(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid
Reactant of Route 6
(4-bromo-5-methyl-3-nitro-1H-pyrazol-1-yl)acetic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.